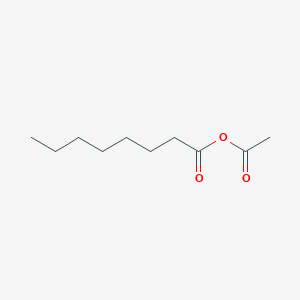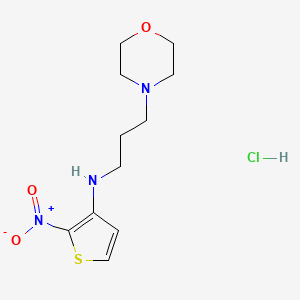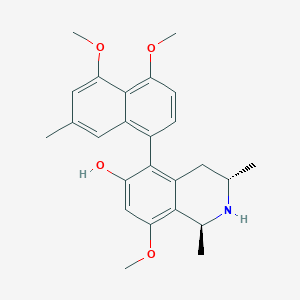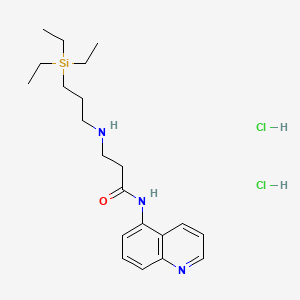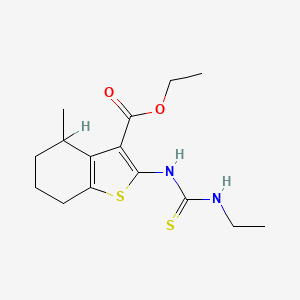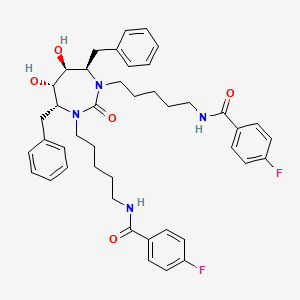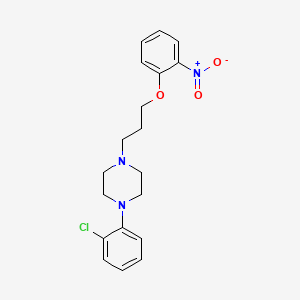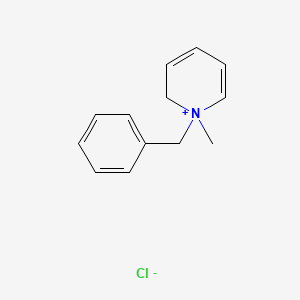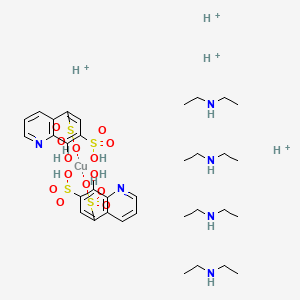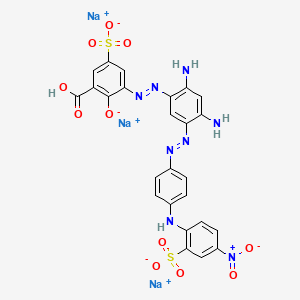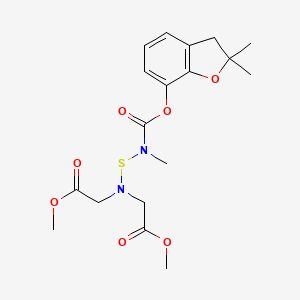
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester is a complex organic compound It is characterized by its unique structure, which includes a benzofuran ring, a glycine derivative, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester typically involves multiple steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction, often using coupling agents like EDCI or DCC.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the sulfur-containing moiety.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound might be studied for its interactions with enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical assays.
Medicine
Potential medical applications include its use as a therapeutic agent or a diagnostic tool. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups allow for versatile chemical modifications.
Mécanisme D'action
The mechanism by which Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine Derivatives: Compounds with similar glycine-based structures.
Benzofuran Compounds: Molecules containing the benzofuran ring.
Thioesters: Compounds with sulfur-containing ester groups.
Uniqueness
What sets this compound apart is its combination of structural features, which allows for unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
82560-35-8 |
|---|---|
Formule moléculaire |
C18H24N2O7S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C18H24N2O7S/c1-18(2)9-12-7-6-8-13(16(12)27-18)26-17(23)19(3)28-20(10-14(21)24-4)11-15(22)25-5/h6-8H,9-11H2,1-5H3 |
Clé InChI |
GWOAVIJKUNFHGG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC(=O)OC)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
